Lanatoside E
CAS No.: 20460-30-4
Cat. No.: VC0532415
Molecular Formula: C50H76O21
Molecular Weight: 1013.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20460-30-4 |
---|---|
Molecular Formula | C50H76O21 |
Molecular Weight | 1013.1 g/mol |
IUPAC Name | [6-[6-[6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
Standard InChI | InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3 |
Standard InChI Key | YMKWEJBJAVBYHU-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Appearance | Solid powder |
Introduction
Overview of Key Findings
Lanatoside E is a cardiac glycoside isolated from Digitalis lanata, characterized by a steroidal aglycone core (digoxigenin) and a tetrasaccharide chain. It exhibits cytotoxic activity against multiple cancer cell lines at nanomolar concentrations, with mechanisms involving cell cycle arrest and antiangiogenic effects. Structural differentiation from related lanatosides lies in its hydroxylation pattern and sugar moiety composition. Current research emphasizes its potential as an anticancer lead compound, though clinical applications remain exploratory.
Chemical Identity and Structural Features
Molecular Composition
Lanatoside E (C₅₀H₇₆O₂₁) has a molecular weight of 1,013.1 g/mol and a monoisotopic mass of 1,012.4879 Da . Its structure comprises:
-
Aglycone: Digoxigenin (a steroid derivative with a lactone ring).
-
Sugar chain: Glucose, 3-acetyldigitoxose, and two digitoxose units .
Table 1: Key Physicochemical Properties
Biosynthesis and Natural Sources
Lanatoside E is biosynthesized in Digitalis lanata via hydroxylation and glycosylation of digitoxin precursors . It coexists with lanatosides A–D, differing in hydroxyl group positions and acetylation patterns .
Pharmacological Activities
Cytotoxic and Anticancer Effects
-
In vitro cytotoxicity: Lanatoside E inhibits A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells with IC₅₀ values <100 nM .
-
Mechanisms:
Table 2: Cytotoxic Potency of Digitalis Cardiac Glycosides
Compound | IC₅₀ (nM) – A549 | IC₅₀ (nM) – HeLa | Key Structural Difference |
---|---|---|---|
Lanatoside E | 42.3 | 38.7 | C-12 hydroxylation |
Lanatoside C | 55.1 | 49.2 | Acetylated digitoxose |
Digoxin | 68.9 | 72.4 | Lack of tetrasaccharide |
Analytical Identification Methods
Spectroscopic Techniques
-
HRESIMS: Accurate mass determination (m/z 1,013.4952 [M+H]⁺) .
-
NMR: ¹H/¹³C NMR profiles confirm sugar linkages and aglycone structure .
-
Chromatography:
Hydrolysis and Derivative Analysis
Comparative Analysis with Related Compounds
Structural Differentiation
Lanatoside E differs from lanatosides A–D by:
-
Hydroxylation: Additional hydroxyl group at C-12 vs. C-16 in lanatoside B .
-
Sugar composition: Tetrasaccharide chain vs. trilinear chains in lanatoside C .
Table 3: Lanatoside Family Comparison
Compound | Molecular Formula | Key Functional Groups | Natural Source |
---|---|---|---|
Lanatoside A | C₄₉H₇₆O₁₉ | C-16 hydroxyl | D. lanata |
Lanatoside B | C₄₉H₇₆O₂₀ | C-12, C-16 dihydroxyl | D. lanata |
Lanatoside E | C₅₀H₇₆O₂₁ | C-12 hydroxyl, tetrasaccharide | D. lanata |
Current Research and Future Directions
Anticancer Drug Development
-
Transcriptomic profiling: Lanatoside E modulates 120+ genes in A549 cells, including VASH2, STAT3, and BAX .
-
Combination therapy: Synergistic effects with paclitaxel in reducing xenograft tumor volume by 67% .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume